molecular formula C17H14O3 B4892000 3-methylphenyl 3-methyl-1-benzofuran-2-carboxylate

3-methylphenyl 3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B4892000
M. Wt: 266.29 g/mol
InChI Key: RWWCWDUBQKLQQS-UHFFFAOYSA-N
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Description

3-methylphenyl 3-methyl-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C17H14O3 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.094294304 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-methylphenyl) 3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-6-5-7-13(10-11)19-17(18)16-12(2)14-8-3-4-9-15(14)20-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWCWDUBQKLQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=C(C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nuclear Magnetic Resonance Nmr Spectroscopy

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzofuran (B130515) and the phenyl rings, typically in the range of 7.0-8.0 ppm. The two methyl groups (on the benzofuran ring and the phenyl ring) would appear as sharp singlets, likely between 2.0 and 2.5 ppm.

¹³C NMR: The carbon NMR would show signals for all 17 carbons. The carbonyl carbon of the ester would be the most downfield signal, typically >160 ppm. Aromatic carbons would resonate in the 110-155 ppm range, and the methyl carbons would appear upfield, around 10-25 ppm.

Mass Spectrometry Ms

Strategies for Benzofuran (B130515) Core Construction

The benzofuran framework is a prevalent heterocyclic motif found in numerous natural products and pharmacologically active compounds. nih.gov Its synthesis has been a subject of considerable research, leading to a variety of effective methods. These strategies can be broadly categorized into cyclization reactions and condensation approaches, both of which are applicable to the formation of the 3-methyl-1-benzofuran-2-carboxylic acid precursor.

Cyclization Reactions

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct route to the fused ring system of benzofurans. These methods often involve the formation of a key carbon-carbon or carbon-oxygen bond in an intramolecular fashion. A range of catalytic and non-catalytic systems have been developed to facilitate this transformation.

Common cyclization strategies include:

Acid-Catalyzed Cyclization : This classical approach often utilizes precursors like α-aryloxycarbonyls which undergo ring closure under acidic conditions. rsc.org

Transition Metal-Catalyzed Cyclizations : Palladium and copper catalysts are frequently employed. For instance, Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization, provides a versatile route to substituted benzofurans. nih.gov Other notable methods include Heck-type cyclizations and carbonylative cyclizations. nih.gov

Radical Cyclization : Methods involving the generation of radical species that subsequently cyclize to form the benzofuran ring have also been reported, offering alternative pathways under mild conditions. nih.govnih.gov

Photolytic Cyclization : The use of light to induce cyclization of precursors such as α-phenylketones is another established, though less common, method. nih.govrsc.org

A prominent example involves an intramolecular Friedel–Crafts-type condensation of an α-phenoxycarbonyl compound. oregonstate.edu The regiochemical outcome of such cyclizations is a critical consideration; when both ortho positions on the phenyl ring are available for cyclization, steric factors often favor the formation of the less-hindered product. oregonstate.edu

Table 1: Overview of Cyclization Strategies for Benzofuran Synthesis nih.govrsc.orgnih.gov
StrategyCatalyst/ConditionsPrecursor TypeReference
Acid-CatalyzedStrong Acid (e.g., H₂SO₄)α-Aryloxycarbonyls rsc.org
Sonogashira Coupling/CyclizationPd(PPh₃)₂Cl₂ / CuIo-Iodophenols and Terminal Alkynes nih.gov
Heck-Type CyclizationPalladium CatalystAppropriately substituted alkenes nih.gov
Radical CyclizationRadical Initiator2-Iodo aryl allenyl ethers nih.gov

Condensation Approaches

Condensation reactions provide an alternative and powerful route to the benzofuran core, typically by forming the furan (B31954) ring through the reaction of two or more components. A notable strategy is the microwave-assisted Perkin rearrangement, which has been successfully used to prepare 3-methylbenzofuran-2-carboxylic acids. nih.govnih.gov This method offers an expedited pathway for creating the necessary acid precursor. nih.gov

Another versatile method involves the base-catalyzed condensation of o-hydroxyphenones with reagents like 1,1-dichloroethylene. mdpi.com Similarly, the reaction between substituted o-hydroxyacetophenones and chloroacetone (B47974) in the presence of a base like potassium carbonate is a direct route for synthesizing 1-(3-methyl-1-benzofuran-2-yl)ethanone, a close analogue and potential precursor. mdpi.com Clay-catalyzed condensation of benzofuran-3(2H)-ones with dicarbonyl compounds under solventless microwave conditions has also been reported for synthesizing related aurone (B1235358) structures. mdpi.com

Esterification and Coupling Reactions for Carboxylate Linkage Formation

Once the 3-methyl-1-benzofuran-2-carboxylic acid core is synthesized, the next crucial step is the formation of the ester linkage with 3-methylphenol (m-cresol).

Direct Esterification Techniques

The most common method for converting a carboxylic acid and an alcohol into an ester is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid (3-methyl-1-benzofuran-2-carboxylic acid) with an excess of the alcohol (3-methylphenol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk

The reaction is an equilibrium process, and to drive it towards the product (the ester), the water formed as a byproduct is typically removed, or a large excess of one reactant (usually the alcohol) is used. masterorganicchemistry.comchemguide.co.uk The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the final ester. masterorganicchemistry.com While this is a general and cost-effective method, specific applications to benzofuran-2-carboxylic acids have been documented, for example, in the synthesis of ethyl benzofuran-2-carboxylate from the corresponding acid and ethanol (B145695). niscair.res.inresearchgate.net

Amide Coupling Strategies for Related Structures

While the target molecule is an ester, the synthetic principles for forming an amide linkage from the same carboxylic acid precursor are relevant and instructive. The synthesis of benzofuran-2-carboxamides is well-documented and typically involves activating the carboxylic acid to facilitate the reaction with an amine. nih.govresearchgate.net

Two primary strategies are employed:

Conversion to Acid Chloride : The carboxylic acid can be treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive 3-methyl-1-benzofuran-2-carbonyl chloride. niscair.res.innih.gov This acid chloride then readily reacts with an amine in the presence of a base (e.g., triethylamine) to form the corresponding amide. nih.gov

Use of Coupling Agents : Modern peptide coupling agents are highly efficient for amide bond formation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), when used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), can directly couple a carboxylic acid with an amine to give the amide product in high yield. nih.govsemanticscholar.org This method avoids the harsh conditions required for acid chloride formation.

These amide coupling strategies have been used to create diverse libraries of benzofuran-2-carboxamide (B1298429) derivatives for various applications. nih.govmdpi.com

Table 2: Reagents for Amide Bond Formation from Benzofuran-2-Carboxylic Acid nih.govnih.govsemanticscholar.org
StrategyReagent(s)IntermediateReference
Acid Chloride FormationSOCl₂ or Oxalyl ChlorideBenzofuran-2-carbonyl chloride nih.gov
Direct Amide CouplingHATU / DIPEAActivated Ester (in situ) nih.govsemanticscholar.org

Introduction of Methyl and Phenyl Substituents

The specific substitution pattern of 3-methylphenyl 3-methyl-1-benzofuran-2-carboxylate is achieved through careful selection of starting materials and reagents at different stages of the synthesis.

3-Methyl Group on the Benzofuran Core : This substituent is typically incorporated during the construction of the benzofuran ring itself. For example, in the condensation reaction between an o-hydroxyacetophenone and chloroacetone, the acetone (B3395972) moiety provides the C2 and the C3-methyl group of the resulting benzofuran. mdpi.com Similarly, in the microwave-assisted Perkin rearrangement to form 3-methylbenzofuran-2-carboxylic acid, the precursors are chosen specifically to yield the 3-methyl substitution pattern. nih.gov

3-Methylphenyl Group : This moiety is introduced during the final esterification step. The reaction of 3-methyl-1-benzofuran-2-carboxylic acid with 3-methylphenol (m-cresol) directly attaches the 3-methylphenyl group to the carboxylate oxygen, forming the target ester. masterorganicchemistry.comchemguide.co.uk

Alkylation and Arylation Procedures

Alkylation and arylation reactions are fundamental in creating analogues of this compound, allowing for the introduction of various substituents on the benzofuran scaffold. These modifications can be crucial for tuning the molecule's electronic and steric properties.

Alkylation: While the core structure of the target molecule is set, alkylation can be employed in the synthesis of precursors or in post-synthesis modification of related compounds. For instance, in the synthesis of the 3-methyl-1-benzofuran-2-carboxylic acid precursor, alkylation of a phenol (B47542) with an appropriate alpha-halo ketone can be a key step.

Arylation: The introduction of aryl groups onto the benzofuran ring, particularly at the C2 and C3 positions, is a well-established method for generating analogues. Palladium-catalyzed cross-coupling reactions are the most prominent methods for this transformation. Direct C-H arylation has emerged as a powerful tool, avoiding the need for pre-functionalized starting materials. mdpi.com For example, the C3 position of a 2-substituted benzofuran can be directly arylated using aryl bromides in the presence of a palladium catalyst. acs.org This allows for the synthesis of a library of 3-aryl-benzofuran-2-carboxylate esters.

Another approach involves the use of directing groups to control the regioselectivity of the arylation. The 8-aminoquinoline (B160924) (8-AQ) group can be installed as an amide at the C2 position, directing a palladium catalyst to arylate the C3 position with high efficiency. mdpi.com Following the arylation, the directing group can be removed or transformed.

The following table summarizes typical conditions for the palladium-catalyzed arylation of benzofuran derivatives.

CatalystLigandBaseSolventTemperature (°C)Arylating AgentPosition
Pd(OAc)₂NoneCuCl₂1,2-DCE80Triarylantimony difluoridesC2
Pd(OAc)₂PPh₃K₂CO₃Toluene110Aryl bromidesC3
PdCl₂(MeCN)₂NoneTEMPODioxane100N'-acyl arylhydrazinesC2

This table is illustrative of common conditions reported in the literature for benzofuran arylation and may require optimization for specific substrates.

Stereoselective Synthesis Considerations

While this compound itself is an aromatic compound without stereocenters in the heterocyclic ring, the synthesis of its saturated or partially saturated analogues, such as 2,3-dihydrobenzofurans, introduces chirality and necessitates stereoselective synthesis methods. The C2 and C3 positions of the dihydrobenzofuran ring are common stereogenic centers.

The creation of these stereocenters can be controlled through various asymmetric reactions. For example, intramolecular cyclization of prochiral precursors using chiral catalysts can lead to enantioenriched dihydrobenzofurans. Rhodium(III)-catalyzed C-H activation followed by carbooxygenation of 1,3-dienes with N-phenoxyacetamides is one such method to construct chiral dihydrobenzofurans. organic-chemistry.org

Another strategy involves the enantioselective intramolecular addition of aryl halides to ketones, which can generate chiral 3-hydroxy-2,3-dihydrobenzofurans with a tertiary alcohol at the C3 position in good yields and high enantioselectivities. organic-chemistry.org Furthermore, palladium-catalyzed reactions, such as the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, can provide chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org

The diastereoselectivity of these reactions is also a critical consideration, especially when both C2 and C3 are substituted. The relative stereochemistry (cis or trans) of the substituents can often be influenced by the reaction mechanism and the nature of the catalyst and substrates. For instance, some palladium-catalyzed reactions of 2-iodophenyl acetates with dienes have been shown to produce 2,3-disubstituted dihydrobenzofurans with high trans diastereoselectivity. ucl.ac.uk

Purification and Isolation Techniques in Synthetic Organic Chemistry

The successful synthesis of this compound and its analogues is contingent upon effective purification and isolation of the final product from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts. The two most common and powerful techniques for the purification of solid organic compounds are recrystallization and column chromatography.

Recrystallization: This technique is ideal for purifying crystalline solids. pitt.edu The principle of recrystallization relies on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures. ucalgary.ca An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but completely at its boiling point. pitt.edu Conversely, impurities should either be highly soluble at all temperatures or insoluble even at high temperatures.

The process involves dissolving the crude product in a minimum amount of hot solvent to form a saturated solution. ucalgary.ca If colored impurities are present, activated charcoal can be added to the hot solution to adsorb them. ucalgary.ca The hot solution is then filtered to remove any insoluble impurities. Upon slow cooling, the solubility of the desired compound decreases, leading to the formation of crystals, while the more soluble impurities remain in the solution (the mother liquor). pitt.edu The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried. pitt.edu

Common solvents for the recrystallization of esters and aromatic compounds are listed in the table below.

SolventPolarityBoiling Point (°C)Notes
EthanolPolar78Good for moderately polar compounds.
MethanolPolar65Similar to ethanol but more volatile.
Ethyl Acetate (B1210297)Intermediate77A versatile solvent for a range of polarities.
HexaneNon-polar69Often used in combination with a more polar solvent.
TolueneNon-polar111Good for dissolving non-polar aromatic compounds.

Solvent selection is empirical and often requires experimentation with solvent pairs (e.g., ethyl acetate/hexane) to achieve optimal purification.

Column Chromatography: This is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. youtube.com For the purification of esters like this compound, silica (B1680970) gel is the most common stationary phase due to its polar nature. youtube.comcup.edu.cn

The crude mixture is loaded onto the top of a column packed with silica gel. A solvent or a mixture of solvents (the eluent or mobile phase) is then passed through the column. youtube.com Compounds in the mixture travel down the column at different rates depending on their polarity. Less polar compounds have a weaker interaction with the polar silica gel and travel down the column faster, eluting first. youtube.com More polar compounds interact more strongly with the silica gel and elute later. youtube.com

By systematically increasing the polarity of the eluent, a gradient elution can be performed to effectively separate compounds with a wide range of polarities. The separation is monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC). Fractions containing the pure compound are then combined, and the solvent is removed by evaporation. In cases where an acidic impurity, such as unreacted carboxylic acid, is present, a small amount of a base like triethylamine (B128534) may be added to the eluent system to prevent the acid from eluting with the less polar ester product. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 3 Methylphenyl 3 Methyl 1 Benzofuran 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of 3-methylphenyl 3-methyl-1-benzofuran-2-carboxylate by mapping the carbon and hydrogen framework.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

One-dimensional NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons on both the benzofuran (B130515) and phenyl rings, as well as the two methyl groups. The four protons on the benzofuran ring system are expected to appear in the aromatic region (approximately 7.2-7.8 ppm), with splitting patterns (doublets, triplets, or multiplets) dictated by their coupling with adjacent protons. The four protons on the 3-methylphenyl (m-cresol) ring would also resonate in the aromatic region, likely between 7.0 and 7.4 ppm. Two sharp singlets are anticipated for the two methyl groups: one for the methyl group at the C3 position of the benzofuran ring and another for the methyl group on the phenyl ring, both expected to appear in the upfield region (approximately 2.3-2.5 ppm).

The ¹³C NMR spectrum provides a count of the unique carbon atoms. The spectrum for this compound is expected to display 17 distinct signals. The most downfield signal would correspond to the ester carbonyl carbon (C=O), predicted to be in the 160-165 ppm range. The twelve aromatic and heterocyclic carbons would resonate between 110 and 155 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents (methyl groups and the ester linkage). The two methyl carbons are expected to produce signals in the upfield region, typically between 15 and 22 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Ester Carbonyl (C=O) - ~162.5
Benzofuran C2 - ~154.1
Benzofuran C3 - ~125.8
Benzofuran C3a - ~129.5
Benzofuran C4-C7 7.20 - 7.80 (m, 4H) ~112.0 - 130.0
Benzofuran C7a - ~155.0
Phenyl C1' - ~150.5
Phenyl C2', C4'-C6' 7.00 - 7.40 (m, 4H) ~120.0 - 131.0
Phenyl C3' - ~140.0
Benzofuran-CH₃ ~2.45 (s, 3H) ~16.5

Two-Dimensional NMR (COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between adjacent aromatic protons on the benzofuran ring and between adjacent protons on the 3-methylphenyl ring, confirming their respective spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, such as the aromatic C-H pairs and the methyl C-H groups.

Correlations from the benzofuran-methyl protons to carbons C2, C3, and C3a, confirming its position.

Correlations from the phenyl-methyl protons to the aromatic carbons of the phenyl ring (C2', C3', C4').

A key correlation from the aromatic proton at the C2' position of the phenyl ring to the ester carbonyl carbon, which unambiguously confirms the ester linkage between the benzofuran carbonyl group and the 3-methylphenyl moiety.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. nist.govnih.gov

The IR spectrum is expected to be dominated by a very strong and sharp absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the range of 1720-1740 cm⁻¹. rsc.org Other significant absorptions would include C-O stretching vibrations from the ester and ether linkages between 1100 and 1300 cm⁻¹, aromatic C=C stretching vibrations around 1600, 1500, and 1450 cm⁻¹, and C-H stretching vibrations for the aromatic and methyl groups just above and below 3000 cm⁻¹, respectively.

The Raman spectrum would complement the IR data. Aromatic ring breathing modes, which involve symmetric vibrations of the carbon skeleton, are often strong in the Raman spectrum and would provide a characteristic fingerprint for the benzofuran and phenyl ring systems. The C=O stretch would also be present, though its intensity can vary.

Table 2: Predicted Vibrational Frequencies

Vibrational Mode Technique Predicted Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H Stretch IR, Raman 3050 - 3100 Medium
Aliphatic C-H Stretch IR, Raman 2850 - 2980 Medium
Ester C=O Stretch IR, Raman 1720 - 1740 Strong (IR), Medium (Raman)
Aromatic C=C Stretch IR, Raman 1450 - 1610 Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic structure of the molecule by measuring the absorption of light corresponding to electronic transitions. nih.govmdpi.com The conjugated system of this compound, which includes the benzofuran nucleus and the phenyl ring linked through the carboxylate bridge, acts as a chromophore.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. libretexts.org The molecular formula of this compound is C₁₇H₁₄O₃, corresponding to a monoisotopic mass of approximately 266.09 Da.

Under electron ionization (EI), the mass spectrum would show a distinct molecular ion peak (M⁺·) at m/z = 266. Key fragmentation pathways would be expected to include:

Cleavage of the ester bond: Loss of a 3-methylphenoxyl radical (·OC₇H₇, 107 Da) would generate the highly stable 3-methyl-1-benzofuran-2-carbonyl cation at m/z = 159. This is often a base peak in the spectra of such esters.

Formation of the 3-methylphenoxyl cation: Cleavage could also lead to the formation of a cation at m/z = 107.

Fragmentation of the benzofuranoyl fragment: The ion at m/z = 159 could further lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z = 131. core.ac.uk

These fragmentation patterns provide definitive evidence for the connectivity of the benzofuran core to the 3-methylphenyl group via an ester linkage.

Table 3: Predicted Mass Spectrometry Fragments

m/z Proposed Fragment Identity Formula
266 Molecular Ion [M]⁺· [C₁₇H₁₄O₃]⁺·
159 [M - ·OC₇H₇]⁺ [C₁₀H₇O₂]⁺
131 [M - ·OC₇H₇ - CO]⁺ [C₉H₇O]⁺

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. Although an experimental structure may not be publicly available, the expected molecular architecture can be predicted. mdpi.com

The benzofuran ring system is inherently planar. nih.gov The ester group and the attached 3-methylphenyl ring would be twisted relative to the benzofuran plane to minimize steric hindrance. The angle of this twist, known as the dihedral angle, would be a key structural parameter. Within the crystal lattice, the molecules would likely pack in a way that maximizes stabilizing intermolecular forces. While no strong hydrogen bond donors are present, the packing would be governed by weaker interactions such as C-H···O contacts (between methyl or aromatic C-H groups and the ester oxygen atoms) and π-π stacking interactions between the aromatic rings of adjacent molecules. vensel.org These interactions collectively define the three-dimensional architecture of the compound in its crystalline form.

Table 4: List of Mentioned Chemical Compounds

Compound Name

Crystal Structure Determination

Detailed information on the crystal structure of this compound, including unit cell dimensions, space group, and atomic coordinates, is pending experimental determination through techniques such as single-crystal X-ray diffraction.

Computational and Theoretical Investigations of 3 Methylphenyl 3 Methyl 1 Benzofuran 2 Carboxylate

Quantum Chemical Calculations (DFT, TD-DFT) for Molecular Geometry and Electronic Structure

DFT methods are widely used to investigate the structural and electronic properties of organic molecules, including benzofuran (B130515) derivatives. researchgate.net These calculations provide insights into the fundamental characteristics of the compound at the molecular level.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional structure (the one with the minimum energy) is determined. For a molecule like 3-methylphenyl 3-methyl-1-benzofuran-2-carboxylate, which has several rotatable bonds, conformational analysis is crucial. This involves calculating the energy of different spatial arrangements (conformers) that arise from rotation around single bonds, such as the bond connecting the ester group to the benzofuran ring and the bond connecting the phenyl ring to the ester oxygen.

Studies on similar benzofuran esters have shown that the planarity between the benzofuran group and the substituent groups can vary. mdpi.com The analysis would identify the global minimum energy conformation and other low-energy conformers, providing essential information on the molecule's preferred shape, bond lengths, and bond angles. researchgate.net This structural information is foundational for all other computational predictions.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. physchemres.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. physchemres.org Conversely, a small gap suggests the molecule is more polarizable and reactive. physchemres.org For benzofuran derivatives, the distribution of HOMO and LUMO orbitals often shows that the electron density is concentrated on the benzofuran ring system, indicating its significant role in the molecule's electronic transitions and reactivity. researchgate.netresearchgate.net Analysis of the HOMO-LUMO gap helps in understanding the intramolecular charge transfer characteristics of the molecule. nih.gov

Global Reactivity Descriptors From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

DescriptorFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating high reactivity.
Electronegativity (χ) χ = (I + A) / 2The power of an atom to attract electrons to itself.
Chemical Potential (μ) μ = -(I + A) / 2The escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) ω = μ2 / (2η)A measure of the energy lowering due to maximal electron flow.

This table represents the standard formulas for global reactivity descriptors derived from HOMO and LUMO energies. Specific values for this compound are not available.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different potential values on the molecule's surface using a color spectrum.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen. researchgate.net Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions denote areas of neutral or intermediate potential. For benzofuran derivatives, MEP analysis often reveals negative potential localized over the carbonyl and furan (B31954) oxygen atoms, highlighting these as sites for electrophilic interaction. researchgate.netnih.gov

Spectroscopic Property Simulations and Validation with Experimental Data

Computational methods can simulate various types of spectra, which can then be compared with experimental data to validate the accuracy of the computational model.

Vibrational Frequency Calculations

Theoretical vibrational (infrared and Raman) spectra can be calculated using DFT. This involves computing the harmonic vibrational frequencies corresponding to the different vibrational modes of the molecule. The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors in the theoretical method. nih.gov

A detailed analysis allows for the assignment of specific vibrational modes to the observed peaks in an experimental IR or Raman spectrum. nih.gov For a molecule like this compound, characteristic vibrational modes would include C=O stretching of the ester group, C-O stretching, C=C stretching of the aromatic rings, and C-H stretching and bending modes. mdpi.com Comparing the calculated spectrum with an experimental one helps confirm the molecular structure obtained from geometry optimization. researchgate.net

UV-Vis Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org This method predicts the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

The calculations provide insight into the nature of the electronic transitions, typically identifying them as π→π* or n→π* transitions involving the HOMO, LUMO, and other nearby molecular orbitals. researchgate.net For benzofuran derivatives, the absorption spectra are generally characterized by intense π→π* transitions within the aromatic system. nih.gov The accuracy of TD-DFT predictions can be validated by comparing the calculated λmax values with those obtained from experimental UV-Vis spectroscopy. mdpi.com

NMR Chemical Shift Computations

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting and verifying NMR chemical shifts. rsc.orgnrel.gov The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. acs.orgimist.manctu.edu.tw

For this compound, DFT calculations would typically begin with geometry optimization of the molecule's most stable conformer using a functional like B3LYP with a basis set such as 6-311+G(d,p). aip.orgnih.gov Following optimization, a GIAO-NMR calculation is performed at the same level of theory. The resulting absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a reference compound, typically Tetramethylsilane (TMS), calculated at the same theoretical level (δ = σ_ref - σ_calc). imist.ma

Computational studies on analogous benzofuran and furan derivatives have demonstrated good agreement between calculated and experimental ¹H and ¹³C NMR data. researchgate.netresearchgate.net Such calculations are crucial for assigning complex spectra, distinguishing between isomers, and understanding how electronic structure influences the chemical environment of each nucleus. researchgate.net For the title compound, theoretical predictions would help in the unambiguous assignment of signals for the aromatic protons and carbons on both the benzofuran and phenyl rings, as well as the distinct methyl groups.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT/GIAO calculations reported for analogous structures.

Table 1. Predicted NMR Chemical Shifts (δ, ppm) for this compound.
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzofuran Aromatic C-H7.20 - 7.80110 - 130
Benzofuran C2 (ester)-~158
Benzofuran C3 (methyl)-~145
Benzofuran C3a, C7a (bridgehead)-125 - 155
Phenyl Ester Aromatic C-H7.00 - 7.40120 - 135
Phenyl Ester C-O-~150
C=O (Carbonyl)-~160
Benzofuran -CH₃~2.50~12
Phenyl -CH₃~2.40~21

Non-Linear Optical (NLO) Properties Calculations

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in telecommunications, optical computing, and signal processing. Benzofuran derivatives have been identified as promising candidates for NLO materials due to their extended π-conjugated systems, which facilitate intramolecular charge transfer. Computational chemistry is a key tool for predicting and understanding the NLO response of molecules.

The NLO properties of this compound can be evaluated using DFT calculations. Key parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties are typically calculated using functionals like B3LYP or CAM-B3LYP, which are known to provide reliable results for NLO characteristics.

The calculation involves applying an external electric field to the optimized molecular geometry and determining the energy response. The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response. A large β value indicates a strong NLO response. For benzofuran derivatives, the presence of electron-donating and electron-accepting groups can significantly enhance the NLO properties by increasing the molecule's asymmetry and facilitating charge transfer upon excitation. In the title compound, the ester linkage and the π-systems of the benzofuran and phenyl rings contribute to its potential NLO activity.

Table 2. Calculated NLO Properties for Benzofuran Derivatives (Representative Data).
PropertySymbolTypical Calculated ValueUnit
Dipole Momentμ2.0 - 6.0Debye
Mean Polarizability⟨α⟩20 - 50 x 10⁻²⁴esu
Total First Hyperpolarizabilityβ_tot5 - 40 x 10⁻³⁰esu

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. mun.ca For a molecule like this compound, which has several rotatable bonds, understanding its preferred shapes (conformations) and dynamic behavior is crucial. Molecular dynamics (MD) simulations and other conformational search methods are powerful computational techniques for this purpose. mun.canih.gov

A conformational analysis would typically start with a systematic search or DFT-based geometry optimizations to identify low-energy conformers. researchgate.netrsc.org The key degrees of freedom for the title compound are the dihedral angles around the ester linkage (C3-C2-O-C_phenyl) and the bond connecting the phenyl ring to the ester oxygen (C2-O-C_phenyl-C). By systematically rotating these bonds and calculating the potential energy, a map of the conformational energy landscape can be generated, revealing the most stable structures.

MD simulations offer a more dynamic picture by simulating the atomic motions of the molecule over time, often in the presence of an explicit solvent. nih.govnih.gov An MD simulation would track the trajectories of all atoms, providing insights into how the molecule flexes, vibrates, and transitions between different conformations. This method allows for a more thorough sampling of the conformational space and can reveal dynamic intramolecular interactions that are not apparent from static models. mun.canih.gov Such simulations are essential for understanding how the molecule might interact with biological targets or self-assemble in materials. researchgate.net

Table 3. Key Dihedral Angles for Conformational Analysis.
Dihedral AngleDefining AtomsDescription
τ₁C3 - C2 - C(O) - O_esterOrientation of the ester group relative to the benzofuran ring
τ₂C(O) - O_ester - C_phenyl - C_phenylRotation of the 3-methylphenyl group relative to the ester plane

Reaction Pathway and Transition State Analysis through Computational Modeling

Understanding the mechanism of a chemical reaction is fundamental to optimizing reaction conditions and developing new synthetic routes. Computational modeling, particularly using DFT, allows for the detailed exploration of reaction pathways, including the identification of intermediates and transition states (TS). wuxiapptec.com

The synthesis of the 3-methyl-1-benzofuran-2-carboxylate scaffold can be achieved through various methods, often involving the cyclization of a substituted phenol (B47542) precursor. nih.govacs.orgorganic-chemistry.org For instance, a plausible route could involve an acid-catalyzed intramolecular cyclization of an appropriate o-hydroxyaryl ketone derivative. wuxiapptec.com

Computational analysis of this reaction pathway would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting materials and final products.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the transition state. This is a critical step, as the structure of the TS provides insight into the bond-forming and bond-breaking processes.

Frequency Analysis: Performing vibrational frequency calculations to confirm that reactants and products are energy minima (no imaginary frequencies) and that the TS is a first-order saddle point (exactly one imaginary frequency), corresponding to the motion along the reaction coordinate.

Reaction Energy Profile: Connecting the reactants, transition state(s), and products to construct a reaction energy profile, which shows the change in energy as the reaction progresses. The energy difference between the reactants and the transition state defines the activation energy (Ea), a key factor determining the reaction rate. wuxiapptec.com

Computational studies on analogous benzofuran syntheses have successfully elucidated regioselectivity and reaction kinetics by comparing the activation energies of competing pathways. wuxiapptec.com Such an analysis for the synthesis of this compound would provide a deep, mechanistic understanding to guide its efficient chemical synthesis.

Table 4. Representative Calculated Energies for a Benzofuran Synthesis Reaction Pathway.
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting Materials0.0
IntermediateProtonated or activated species+5.0
Transition State (TS)Highest energy point of cyclization+10 to +20
ProductsFinal Benzofuran structure-15.0

Chemical Reactivity and Derivatization Studies of 3 Methylphenyl 3 Methyl 1 Benzofuran 2 Carboxylate

Nucleophilic Substitution Reactions on the Carboxylate Moiety

The carboxylate moiety is a primary site for nucleophilic acyl substitution, enabling the conversion of the ester into other functional groups, most notably amides. This transformation is crucial for creating libraries of compounds for various applications. The direct reaction with amines is generally not feasible; therefore, the carboxylic acid is typically activated.

One common strategy involves converting the parent benzofuran-2-carboxylic acid into a more reactive acid chloride. This is achieved using reagents like oxalyl chloride or thionyl chloride. The resulting benzofuran-2-carbonyl chloride readily reacts with a wide range of primary or secondary amines in the presence of a base, such as triethylamine (B128534), to yield the corresponding amide derivatives.

Another sophisticated method is transamidation, which has been effectively used for benzofuran-2-carboxamides. In a highly modular synthetic route, benzofuran-2-carboxylic acid is first coupled with 8-aminoquinoline (B160924) (8-AQ). nih.govchemrxiv.org This 8-AQ amide then undergoes a two-step, one-pot transamidation. nih.gov The 8-AQ amide is first activated with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) to form an N-acyl-Boc-carbamate intermediate. nih.govchemrxiv.org This activated intermediate is then treated with a different amine nucleophile, resulting in the displacement of the 8-aminoquinoline auxiliary and the formation of the desired new amide. nih.gov A notable feature of this aminolysis step is that it often proceeds efficiently at mild temperatures (e.g., 60 °C) without the need for an additional catalyst. nih.govchemrxiv.org

These methods provide access to a diverse set of benzofuran-2-carboxamides, which are of significant interest in medicinal chemistry. nih.gov

Table 1: Selected Conditions for Nucleophilic Substitution on Benzofuran-2-Carboxylate Derivatives

Starting MaterialReagents & ConditionsProduct TypeSource
Benzofuran-2-carboxylic acid1. Oxalyl chloride or SOCl₂ 2. Amine, TriethylamineBenzofuran-2-carboxamide (B1298429)General Method
N-(quinolin-8-yl)benzofuran-2-carboxamideStep 1: Boc₂O (5 equiv.), DMAP (15 mol%), MeCN, 60 °C, 5 h Step 2: Amine (1.5 equiv.), Toluene, 60 °CC3-substituted benzofuran-2-carboxamide nih.gov
C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide1. Boc₂O, DMAP, MeCN, 60 °C, 2 h 2. Benzyl amine, Toluene, 60 °C, 6 hN-benzyl-C3-aryl-benzofuran-2-carboxamide chemrxiv.org

Electrophilic Aromatic Substitution on the Benzofuran (B130515) and Phenyl Rings

The benzofuran nucleus and the 3-methylphenyl ring are both susceptible to electrophilic aromatic substitution (SEAr), although their reactivity and regioselectivity differ.

Benzofuran Ring: The benzofuran ring is considered an electron-rich heteroaromatic system. researchgate.net Theoretical considerations suggest that electrophilic attack should preferentially occur at the C2 and C3 positions of the furan (B31954) ring. chemrxiv.org In unsubstituted benzofuran, attack is favored at the C2 position due to the formation of a more stable cationic intermediate where the positive charge can be delocalized onto the benzene (B151609) ring. nih.govsemanticscholar.org However, in 3-methylphenyl 3-methyl-1-benzofuran-2-carboxylate, the C2 position is blocked by the ester group, which is deactivating. The C3 position is occupied by a methyl group, which is an activating group. Therefore, electrophilic attack is directed to other positions on the benzofuran ring, primarily on the benzene portion (positions C4 to C7).

Studies on related structures have demonstrated halogenation on the benzene ring of the benzofuran scaffold. For instance, methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate undergoes chlorination when treated with chlorine gas generated in situ, yielding the 4-chloro derivative. organic-chemistry.org Similarly, bromination of related benzofuran carboxylates with bromine in chloroform (B151607) can introduce bromine atoms onto the benzene ring. organic-chemistry.org

Friedel-Crafts reactions, such as acylation and formylation, are also important SEAr reactions for benzofurans. researchgate.net While these reactions can sometimes show low regioselectivity between the C2 and C3 positions in unblocked substrates, they can be directed to the benzene ring in appropriately substituted systems. chemrxiv.orgresearchgate.net

3-Methylphenyl Ring: The pendant 3-methylphenyl ring also undergoes electrophilic aromatic substitution. The reactivity of this ring is influenced by two substituents: the methyl group (-CH₃) and the ester group linkage (-O-CO-R). Both the methyl group and the oxygen of the ester are electron-donating and act as ortho-, para-directors. acs.org Therefore, incoming electrophiles will be directed to the positions ortho and para relative to these groups. Specifically, substitution is expected at positions 2, 4, and 6 of the 3-methylphenyl ring.

Hydrolysis and Transesterification Pathways of the Ester Group

The ester linkage in this compound is susceptible to cleavage via hydrolysis and transesterification, common reactions for carboxylic acid derivatives. jk-sci.com

Hydrolysis: Ester hydrolysis involves the cleavage of the acyl-oxygen bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. jk-sci.comchemistrysteps.comyoutube.com

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. chemistrysteps.comyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. jk-sci.com Subsequent proton transfer and elimination of the alcohol (3-methylphenol) regenerates the catalyst and yields 3-methyl-1-benzofuran-2-carboxylic acid. All steps in this mechanism are reversible, and an excess of water is typically used to drive the equilibrium towards the products. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible and is often preferred for its higher yield. chemistrysteps.comreddit.com A hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. jk-sci.com This intermediate then collapses, eliminating the alkoxide (3-methylphenoxide) as the leaving group. chemistrysteps.com The newly formed carboxylic acid is immediately deprotonated by the strongly basic alkoxide, forming a carboxylate salt and 3-methylphenol. jk-sci.comchemistrysteps.com This final acid-base step is irreversible and drives the reaction to completion. An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product. jk-sci.com

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. For this compound, reaction with a different alcohol (R'-OH) would lead to the formation of a new ester, alkyl 3-methyl-1-benzofuran-2-carboxylate, and the release of 3-methylphenol. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. A related process is transamidation, where an activated amide is cleaved and reformed with a different amine, as discussed in section 5.1. nih.govchemrxiv.org

Functional Group Interconversions and Modifications

Beyond reactions at the carboxylate, the other functional groups of this compound can be modified to create new derivatives.

Reduction of the Ester Group: The ester functional group can be reduced to a primary alcohol. chemistrysteps.com A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. quimicaorganica.orglibretexts.org The reaction proceeds via a two-step nucleophilic addition of hydride ions. The first hydride attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form an aldehyde after eliminating the 3-methylphenoxide leaving group. libretexts.org The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second hydride ion to form an alkoxide, which upon acidic workup yields (3-methyl-1-benzofuran-2-yl)methanol. chemistrysteps.comlibretexts.org

Modifications of the 3-Methyl Group: The methyl group at the C3 position of the benzofuran ring can also be a site for functionalization. Biomimetic oxidation studies on 3-methylbenzofuran (B1293835) using hydrogen peroxide and Mn(III) porphyrin catalysts have shown that the furan ring's double bond is the initial site of attack. mdpi.comresearchgate.net This leads to the formation of a reactive epoxide intermediate. mdpi.com This epoxide can then undergo rearrangement to afford products like benzofuranones, which result from a 1,2-alkyl migration. mdpi.com While this does not directly modify the methyl group itself, it transforms the core heterocyclic structure based on its presence.

Alternatively, the methyl group can be functionalized via radical halogenation (e.g., using N-bromosuccinimide) to form a 3-(bromomethyl) derivative. This halomethyl group is a versatile intermediate for further nucleophilic substitution reactions. For example, it can be reacted with amines like morpholine (B109124) to introduce new side chains, as demonstrated in the synthesis of 3-(morpholinomethyl)benzofuran derivatives. nih.gov

Catalyst Development and Mechanistic Insights into Reactions Involving Benzofuran Carboxylates

The development of catalysts and the study of reaction mechanisms are crucial for the efficient and selective synthesis of benzofuran derivatives.

Palladium Catalysis: Palladium catalysts are extensively used for C-H functionalization reactions on the benzofuran scaffold. nih.gov For instance, the C3 position of N-(quinolin-8-yl)benzofuran-2-carboxamide can be arylated using aryl iodides in the presence of a Pd(OAc)₂ catalyst. nih.govchemrxiv.org Mechanistic studies suggest the reaction proceeds via a concerted metalation-deprotonation pathway, facilitated by the 8-aminoquinoline directing group. The choice of additives, such as silver acetate (B1210297) (AgOAc), is critical, as they can act as oxidants or facilitate key steps in the catalytic cycle. nih.gov Higher catalyst loadings and longer reaction times are sometimes necessary for less reactive substrates, such as those with electron-withdrawing groups on the benzofuran ring. nih.govchemrxiv.org

Biomimetic Oxidation Catalysis: Mn(III) porphyrins have been developed as catalysts that mimic the function of cytochrome P450 enzymes for the oxidation of benzofurans. mdpi.com In the oxidation of 3-methylbenzofuran, these catalysts facilitate the reaction with hydrogen peroxide to form a key epoxide intermediate. mdpi.comresearchgate.net The selectivity of the subsequent reactions of this epoxide is influenced by the specific catalyst structure and the reaction conditions. Cationic porphyrins have been shown to be highly selective for the formation of benzofuranone products. mdpi.com

Other Transition Metal Catalysis: A wide array of other transition metals, including copper, iridium, ruthenium, nickel, gold, and indium, have been employed in catalytic systems for the synthesis and modification of the benzofuran core. organic-chemistry.orgacs.orgnih.govnih.gov For example, copper(I) iodide is a common catalyst for coupling reactions that form the benzofuran ring. acs.orgnih.gov Gold and silver catalysts have been used to promote the cycloisomerization of alkynyl esters into benzofuran derivatives, with proposed mechanisms involving nucleophilic attack on a gold-activated alkyne followed by sigmatropic rearrangement and condensation. acs.orgnih.gov

Mechanistic Pathways: Understanding the underlying mechanisms allows for reaction optimization. In the palladium-catalyzed C-H arylation, the directing group is essential for bringing the catalyst into proximity with the target C-H bond. nih.govchemrxiv.org In the biomimetic oxidation, the formation and subsequent rearrangement or ring-opening of an epoxide intermediate explains the observed product distributions. mdpi.com Furthermore, studies into transition-metal-free reactions, such as the decarbonylation–oxidation of benzofuranones, propose mechanisms involving the in situ generation of reactive species like hydroperoxides from the solvent (e.g., THF), which then drive the transformation. nih.gov

Table 2: Catalytic Systems in Reactions of Benzofuran Derivatives

Reaction TypeCatalyst SystemKey Mechanistic FeatureSource
C-H Arylation (C3 position)Pd(OAc)₂, AgOAc, NaOAc8-Aminoquinoline directed C-H activation nih.govchemrxiv.org
Biomimetic OxidationMn(III) Porphyrins, H₂O₂Formation and rearrangement of an epoxide intermediate mdpi.comresearchgate.net
CycloisomerizationJohnPhosAuCl / AgNTf₂Nucleophilic attack on gold-activated alkyne acs.orgnih.gov
Coupling/CyclizationLigand-free CuBrCoupling of terminal alkynes with N-tosylhydrazones nih.gov
Oxidative AnnulationPdCl₂(C₂H₄)₂, BenzoquinoneOxidative cyclization of o-cinnamyl phenols nih.gov

Structure Activity Relationship Sar Principles in Benzofuran Chemistry Applied to 3 Methylphenyl 3 Methyl 1 Benzofuran 2 Carboxylate Analogues

Impact of Substituent Position and Nature on Biological/Biochemical Activity (in vitro/in silico)

The biological activity of benzofuran (B130515) derivatives is highly sensitive to the type and placement of functional groups on the benzofuran nucleus and any associated aryl rings. In vitro and in silico studies have demonstrated that modifications at positions C-3, C-4, C-5, and C-6 can significantly modulate the pharmacological profile.

Electron-withdrawing groups, such as halogens (Cl, Br, F), have been shown to enhance the biological activity of benzofuran compounds. The introduction of a chloro group on the benzofuran ring, for instance, has been found to contribute remarkably to bioactivity. Halogen atoms can form "halogen bonds," which are attractive interactions that improve the binding affinity of the molecule to its biological target. The position of the halogen is a critical determinant; maximum cytotoxic activities have often been recorded when a halogen atom is placed at the para position of an N-phenyl ring attached to the benzofuran core. Conversely, some studies have found that 4-halogen substituents on a benzene (B151609) ring linked to the benzofuran scaffold may be unfavorable for potency in certain contexts.

Electron-donating groups also play a crucial role in modulating activity. Substituents like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) have been associated with enhanced antibacterial and antifungal properties. In studies of sirtuin inhibitors, the presence of an electron-donating methoxy group on the benzofuran core led to better inhibitory activity compared to an electron-withdrawing fluoro group. Hydroxyl (-OH) groups are particularly significant; their presence at the C-6 position has been linked to excellent antibacterial activity, while substitutions at the C-4 position also confer good antimicrobial effects.

The following table summarizes the observed impact of various substituents at different positions on the benzofuran ring based on findings from multiple studies.

Position on Benzofuran RingSubstituent TypeObserved Effect on Biological ActivityReference(s)
C-2Ester or Heterocyclic RingOften crucial for cytotoxic activity.
C-3Methyl, Hydrazone, AcetylSubstitution at this position can greatly impact antibacterial activity and strain specificity.
C-4Halogens, Hydroxyl (-OH)Exhibit good antimicrobial activity.
C-5Halogens, Nitro (-NO₂), Hydroxyl (-OH)Can display potent antibacterial activity.
C-6Hydroxyl (-OH), Methoxy (-OCH₃), Fluoro (-F)-OH confers excellent antibacterial activity. Electron-donating groups (-OCH₃) can enhance inhibitory activity more than electron-withdrawing groups (-F).
GeneralElectron-withdrawing groups (e.g., -Cl)Can contribute remarkably to overall bioactivity.
GeneralElectron-donating groups (e.g., -CH₃, -OCH₃)Can lead to better antibacterial and antifungal activity.

These findings highlight that a delicate electronic and steric balance is required for optimal activity, and the specific biological target heavily influences which substitutions are favorable.

Role of the Methyl Group at the Benzofuran Ring and Phenyl Ring in Activity Modulation

In 3-methylphenyl 3-methyl-1-benzofuran-2-carboxylate, methyl groups are present at the C-3 position of the benzofuran ring and the C-3 (meta) position of the phenyl ester ring. Both are key sites for activity modulation.

The methyl group at the C-3 position of the benzofuran ring is a common feature in many active derivatives. Its presence as an electron-donating group can contribute to antibacterial and antifungal activity. However, this position is also a prime target for modification to enhance potency. For example, the synthesis of 3-(morpholinomethyl)benzofurans demonstrated that replacing the C-3 methyl with a larger, more functionalized group can boost cytotoxic activity against certain cancer cell lines. Furthermore, direct functionalization of the C-3 methyl group, such as through bromination to form a bromomethyl group, has been shown to produce compounds with remarkable cytotoxic activity. This indicates that while the methyl group itself is beneficial, it also serves as a handle for introducing other pharmacophores that can lead to more potent analogues.

Modification SiteOriginal GroupModified Group/PositionImpact on ActivityReference(s)
Benzofuran C-3-CH₃-CH₂Br (Bromomethyl)Remarkable increase in cytotoxic activity.
Benzofuran C-3-CH₃-CH₂-MorpholinoBoosted cytotoxic activity against lung carcinoma cells.
Phenyl Ring-CH₃ (meta)Halogen (para)In related series, para-substitution on a phenyl ring often leads to maximum cytotoxic activity.
Phenyl RingPhenyl replaced by MethylWeaker enzyme inhibition in one study, though still potent with other substitutions.

These examples underscore that both methyl groups in the parent compound are critical for modulating its biological profile, serving as sites for further optimization.

Influence of the Carboxylate Ester on Molecular Interactions

The carboxylate ester linkage is a defining feature of this compound and plays a pivotal role in its molecular interactions and biological activity. SAR studies have frequently identified the C-2 position as a key site, with ester groups being crucial for the cytotoxic activity of many benzofuran compounds.

The ester group influences molecular interactions in several ways:

Hydrogen Bonding: The two oxygen atoms of the ester group can act as hydrogen bond acceptors, allowing the molecule to form specific interactions within the binding site of a protein or enzyme. These interactions are often critical for anchoring the ligand and ensuring proper orientation for a biological effect.

Molecular Conformation: The ester linkage introduces specific conformational characteristics. X-ray crystallography studies on related benzofuranyl esters have revealed that the torsion angles around the ester bond are well-defined. This structural rigidity can be advantageous for fitting into a specific binding pocket.

However, the presence of an ester is not universally beneficial and its effect is context-dependent. In some studies, ester derivatives showed a decrease in activity compared to analogues with an acetyl group at the C-2 position, suggesting that the specific nature of the C-2 substituent is finely tuned to the target. The ester linkage is also susceptible to hydrolysis by esterase enzymes in vivo, which can be a factor in the compound's metabolic stability and duration of action.

Analog Design Strategies for Targeted Academic Investigation

Based on the established SAR principles for benzofuran derivatives, several rational design strategies can be proposed to create analogues of this compound for targeted academic investigation. These strategies aim to systematically probe the chemical space around the parent scaffold to identify molecules with improved potency, selectivity, or novel biological activities.

Systematic Modification of the Benzofuran Core: This involves introducing a variety of substituents at positions C-4, C-5, C-6, and C-7, which are unsubstituted in the parent molecule. Based on literature, small, electron-withdrawing groups (halogens) and electron-donating groups (-OH, -OCH₃) are of high interest. This approach would clarify the electronic and steric requirements for activity at these positions.

Positional Isomerism on the Phenyl Ring: The methyl group on the phenyl ester is currently at the meta- (3-) position. Synthesizing the ortho- (2-) and para- (4-) methyl analogues would directly test the importance of this substituent's location. This could reveal critical steric or electronic interactions with the target protein that are dependent on the substitution pattern.

Bioisosteric Replacement of Key Functional Groups: Bioisosterism is a powerful strategy in drug design. Key groups in the parent molecule could be replaced with other functional groups of similar size and electronic character to modulate activity and physicochemical properties.

Ester to Amide/Hydrazide: Replacing the C-2 carboxylate ester with a carboxamide or a carbohydrazide (B1668358) would change the hydrogen bonding pattern from acceptor-only to both donor and acceptor, potentially forming new, favorable interactions with the target. This modification would also likely increase metabolic stability.

Methyl Group Modification: The C-3 methyl group could be replaced with other small alkyl groups (e.g., ethyl) or functionalized groups (e.g., -CH₂OH, -CH₂F) to probe steric and electronic tolerance at this position.

Molecular Hybridization: This strategy involves linking the benzofuran scaffold to another known pharmacophore, such as other heterocyclic rings (e.g., triazole, pyrazole, oxadiazole). This can lead to hybrid molecules with novel or dual modes of action. For example, a triazole ring could be incorporated by modifying the ester portion of the molecule.

The following table outlines these proposed design strategies.

StrategyTarget ModificationRationaleDesired Outcome
Core Modification Add substituents (-F, -Cl, -OH, -OCH₃) at C-4, C-5, C-6, C-7 of the benzofuran ring.To probe the electronic and steric requirements of the benzofuran core for biological activity.Identify optimal substitution patterns for enhanced potency and selectivity.
Positional Isomerism Synthesize ortho- and para-methylphenyl ester analogues.To determine the influence of substituent position on the phenyl ring on target binding.Understand steric and electronic constraints of the binding pocket.
Bioisosteric Replacement Replace C-2 ester with an amide, or C-3 methyl with an ethyl or -CH₂F group.To alter hydrogen bonding capabilities, metabolic stability, and steric/electronic profile.Improve pharmacokinetic properties and/or target affinity.
Molecular Hybridization Link the benzofuran scaffold to another heterocyclic pharmacophore (e.g., triazole).To create novel chemical entities with potentially new or enhanced biological activities.Discovery of compounds with dual-action mechanisms or novel therapeutic profiles.

By employing these strategies, researchers can systematically explore the SAR of the this compound scaffold, leading to a deeper understanding of its mechanism of action and facilitating the discovery of new lead compounds for academic and therapeutic investigation.

Mechanistic Investigations of Biological/biochemical Activity in Vitro/in Silico

Molecular Target Identification and Characterization

The benzofuran (B130515) scaffold is a common feature in many biologically active compounds, and its derivatives have been shown to interact with various molecular targets, including enzymes and proteins crucial for cellular function and disease progression. rsc.orgnih.gov The ester group at the C-2 position of the benzofuran ring is often a key site for cytotoxic activity. rsc.org

Enzyme Inhibition:

A significant area of research has been the identification of enzymes that are inhibited by benzofuran derivatives. These studies are crucial for understanding their therapeutic potential.

VEGFR-2 Inhibition: Certain 3-methylbenzofuran (B1293835) and 3-(morpholinomethyl)benzofuran derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.govtandfonline.com For instance, compounds 4b , 15a , and 16a exhibited VEGFR-2 inhibition in the nanomolar range, suggesting a mechanism for their antiproliferative effects. nih.govtandfonline.com

CDK2 Inhibition: Hybrid molecules combining benzofuran and piperazine moieties have been designed as novel type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle. tandfonline.comtandfonline.com Compounds 9h , 11d , 11e , and 13c showed potent inhibitory activity against CDK2. tandfonline.com

Cholinesterase and BACE-1 Inhibition: In the context of Alzheimer's disease, novel benzofuran-3-yl-methyl and aliphatic azacyclic derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and β-secretase 1 (BACE-1). nih.govmedchemexpress.com Compound 4m , containing N-(2-hydroxyethyl)piperazine and benzofuran moieties, was identified as a promising dual inhibitor of both enzymes. nih.govmedchemexpress.com

Pim-1 and Pim-2 Inhibition: Novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 and Pim-2 kinases, which are involved in cancer cell proliferation and survival. sigmaaldrich.com

Chorismate Mutase Inhibition: Some benzofuran derivatives have been assessed for their activity as antitubercular agents by targeting chorismate mutase, an enzyme essential for bacterial survival. acs.org

Inhibitory Activity of Benzofuran Derivatives Against Various Enzymes
Compound/Derivative ClassTarget EnzymeInhibitory Concentration (IC50)Reference
3-Methylbenzofuran derivative 4b VEGFR-277.97 nM nih.govtandfonline.com
3-(Morpholinomethyl)benzofuran derivative 16a VEGFR-245.4 nM nih.govtandfonline.com
Benzofuran-piperazine hybrid 9h CDK240.91 nM tandfonline.com
Benzofuran-azacyclic hybrid 4m BACE-10.134 µM nih.gov

Protein Binding:

In silico studies have been employed to understand the binding of benzofuran derivatives to proteins. Molecular docking studies of 4-nitrophenyl-functionalized benzofurans with bovine serum albumin (BSA) have shown that these compounds can bind to serum albumins, which could be important for their delivery in biological systems. nih.gov The binding affinity was found to differ based on the number of furan (B31954) rings in the derivative. nih.gov

Cellular Pathway Modulation Studies

Benzofuran derivatives have been shown to modulate various cellular pathways, leading to specific biological outcomes such as apoptosis in cancer cells.

Apoptosis Induction:

A primary mechanism of the anticancer activity of many benzofuran derivatives is the induction of apoptosis. nih.govtandfonline.com

Breast Cancer Cells: Benzofuran-2-acetic ester derivatives have been shown to induce apoptosis in breast cancer cells by upregulating the expression of the p21Cip/WAF1 gene in a p53-independent manner. nih.gov This leads to an increased Bax/Bcl-2 ratio and DNA fragmentation. nih.gov Benzofuran substituted chalcone derivatives have also been found to induce apoptosis in human breast cancer cells (MCF-7 and MDA-MB-231) through the extrinsic pathway. uludag.edu.tr

Colon Cancer Cells: Benzofuran-isatin conjugates have been developed as potential antiproliferative agents that induce apoptosis in colon cancer cell lines (SW-620 and HT-29). tandfonline.comnih.gov These conjugates were found to inhibit the expression of the anti-apoptotic protein Bcl-2 and increase the level of cleaved PARP. tandfonline.com

Lung Cancer Cells: 3-Methylbenzofuran and 3-(morpholinomethyl)benzofuran derivatives have been investigated for their apoptotic effects in non-small cell lung cancer cell lines (A549 and NCI-H23). nih.govtandfonline.com The 3-methylbenzofuran derivative 4b induced 42.05% apoptosis in A549 cells, while the 3-(morpholinomethyl)benzofuran derivatives 15a and 16a caused 34.59% and 36.81% total apoptosis in NCI-H23 cells, respectively. nih.govtandfonline.com

Leukemia Cells: Derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have been shown to induce apoptosis in chronic myelogenous leukemia (K562) cells. mdpi.comnih.gov

Apoptotic Activity of Benzofuran Derivatives in Cancer Cell Lines
Derivative ClassCell LineMechanism/ObservationReference
Benzofuran-2-acetic ester derivativesBreast Cancer CellsUpregulation of p21Cip/WAF1, increased Bax/Bcl-2 ratio nih.gov
Benzofuran-isatin conjugatesColon Cancer (SW-620)Dose-dependent induction of apoptosis, inhibition of Bcl-2 tandfonline.com
3-Methylbenzofuran derivative 4b Lung Cancer (A549)42.05% total apoptosis nih.govtandfonline.com
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one derivativesLeukemia (K562)Induction of apoptosis confirmed by Annexin V-FITC test mdpi.comnih.gov

Reactive Oxygen Species (ROS) Generation:

The generation of reactive oxygen species (ROS) is another mechanism through which benzofuran derivatives can exert their biological effects.

Some derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have been shown to have pro-oxidative effects, increasing ROS levels in cancer cells, which can contribute to the induction of apoptosis. mdpi.comnih.gov

Conversely, certain novel benzofuran-2-carboxamide (B1298429) derivatives have demonstrated antioxidant effects by inhibiting NMDA-induced ROS generation in neuronal cells, suggesting a neuroprotective role. nih.gov

Cytokine Secretion:

The modulation of cytokine secretion is an important aspect of the anti-inflammatory activity of some benzofuran compounds.

Derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have been found to inhibit the release of the pro-inflammatory cytokine interleukin-6 (IL-6) in K562 cancer cells. mdpi.com

Other studies have also indicated that benzofuran derivatives can inhibit the production of pro-inflammatory cytokines as part of their anti-inflammatory mechanism. rsc.orgnih.gov A novel benzofuran derivative, DK-1014, was found to attenuate lung inflammation by blocking MAPK/AP-1 and AKT/mTOR signaling, which in turn reduces the expression of inflammatory cytokines. nih.gov

Receptor Binding Studies and Ligand-Receptor Interactions (in silico/in vitro)

In silico molecular docking studies are frequently used to predict and analyze the binding of benzofuran derivatives to their molecular targets.

VEGFR-2: Docking studies of 3-methylbenzofuran derivatives 4b , 15a , and 16a within the VEGFR-2 active site revealed favorable binding affinities and interactions, supporting the in vitro enzyme inhibition data. nih.govtandfonline.com These interactions typically involve hydrophobic interactions and hydrogen bonding. nih.govtandfonline.com

Bovine Serum Albumin (BSA): Molecular docking has been used to investigate the interaction between 4-nitrophenyl-functionalized benzofurans and BSA. nih.gov These studies help to understand how these compounds might be transported in the bloodstream. nih.gov

M. tuberculosis Polyketide Synthase 13 (Pks13): In silico screening of benzofuran-1,3,4-oxadiazole compounds against the Pks13 enzyme of Mycobacterium tuberculosis has been performed to identify potential anti-tuberculosis agents. nih.gov

Antibacterial Targets: Molecular docking has also been used to study the interaction of benzofuran derivatives with bacterial proteins to explore their potential as antibacterial agents. africanjournalofbiomedicalresearch.comresearchgate.net

Pharmacological Receptor Agonism/Antagonism at a Molecular Level

The available research on benzofuran derivatives primarily points towards antagonistic or inhibitory activities at various receptors and enzymes rather than agonistic effects. The inhibitory actions on enzymes like VEGFR-2, CDK2, AChE, and BACE-1 are clear examples of antagonism at a molecular level. nih.govtandfonline.comtandfonline.comnih.govmedchemexpress.com

In silico molecular docking studies on various benzofuran derivatives have predicted their binding affinities for different anticancer targets, with binding energies ranging from -6.9 to -10.4 Calorie/mol, suggesting they could act as effective inhibitors or antagonists. jazindia.com These computational predictions support the potential of these compounds as pharmacologically active agents that function by blocking the activity of their respective molecular targets. jazindia.com

Emerging Research Avenues and Future Directions

Applications in Materials Science (e.g., optoelectronic properties)

Benzofuran (B130515) derivatives are recognized for their unique photophysical properties, making them attractive candidates for applications in materials science, particularly in the field of optoelectronics. While specific data on the optoelectronic properties of 3-methylphenyl 3-methyl-1-benzofuran-2-carboxylate are not extensively documented, research on analogous compounds such as 1-benzofuran-2-carboxylic acid has laid the groundwork for understanding their potential.

Computational studies, such as those employing Density Functional Theory (DFT), have been utilized to investigate the electronic and optical properties of benzofuran derivatives researchgate.net. These studies often calculate parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial in determining the material's charge transport capabilities and its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the ester group and the aromatic rings in this compound suggests that it may exhibit interesting fluorescence or phosphorescence properties. Future research will likely focus on the synthesis and characterization of this and related esters to evaluate their quantum yields, absorption and emission spectra, and suitability for various optoelectronic devices.

Table 1: Potential Optoelectronic Properties for Investigation

Property Potential Application
Photoluminescence Organic Light-Emitting Diodes (OLEDs)
Charge Carrier Mobility Organic Field-Effect Transistors (OFETs)
Non-linear Optical Properties Optical Switching and Data Storage

Role as Key Intermediates in Complex Molecule Synthesis

Benzofuran-2-carboxylic acids and their esters are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. The ester functional group in this compound can be readily transformed into other functional groups, making it a versatile building block. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, hydrazides, or other derivatives with potential pharmacological activities rasayanjournal.co.inresearchgate.net.

The synthesis of various substituted benzofurans often proceeds through the construction of the benzofuran-2-carboxylate core, followed by further modifications clockss.orgjocpr.comnih.gov. The 3-methyl and 3-methylphenyl substituents on the benzofuran and phenyl rings, respectively, can influence the reactivity and properties of the final products. As a key intermediate, this compound could be instrumental in the development of novel compounds with tailored biological or material properties.

Green Chemistry Approaches for Sustainable Synthesis

Traditional methods for the synthesis of benzofurans can sometimes involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. In line with the principles of green chemistry, there is a growing interest in developing more sustainable and environmentally friendly synthetic routes. For the synthesis of this compound and related compounds, future research is expected to focus on several key areas of green chemistry.

The use of greener solvents, such as tert-amyl alcohol, methyl-THF, and cyclopentyl methyl ether, has been shown to be effective in the synthesis of benzofuran derivatives, offering alternatives to more hazardous solvents like toluene mdpi.com. Additionally, the development of one-pot synthesis procedures, which reduce the number of reaction steps and purification processes, is a key strategy for improving efficiency and reducing waste clockss.orgnih.govresearchgate.net. Microwave-assisted synthesis is another green chemistry approach that has been successfully applied to the synthesis of benzofuran derivatives, often leading to shorter reaction times and higher yields nih.gov. The exploration of catalytic methods, particularly those using earth-abundant and non-toxic metals, will also be a priority in the sustainable synthesis of this class of compounds.

Table 2: Green Chemistry Strategies for Synthesis

Strategy Benefit
Use of Green Solvents Reduced environmental impact and improved safety
One-Pot Reactions Increased efficiency, reduced waste
Microwave-Assisted Synthesis Faster reaction times, higher yields

Advanced Computational Methodologies for Prediction and Design

Computational chemistry plays an increasingly important role in the prediction of molecular properties and the design of new molecules with desired functionalities. For this compound, advanced computational methodologies can provide valuable insights into its structure, reactivity, and potential applications.

DFT calculations can be used to determine the optimized geometry, vibrational frequencies, and electronic properties of the molecule researchgate.net. Such studies can help in understanding the structure-property relationships within a series of related compounds. Molecular docking simulations can be employed to predict the binding affinity of the compound to specific biological targets, thereby guiding the design of new drug candidates. Furthermore, computational methods can be used to explore potential reaction mechanisms and to design more efficient synthetic routes. The application of these computational tools will be crucial in accelerating the discovery and development of new applications for this compound.

Exploration of Novel Reaction Pathways and Mechanistic Discoveries

The exploration of novel reaction pathways is a continuous endeavor in organic chemistry. For benzofuran derivatives, there is ongoing research into new methods for their synthesis and functionalization. The reactivity of the benzofuran ring system, as well as the ester functionality in this compound, offers opportunities for discovering new chemical transformations researchgate.net.

For example, C-H activation and arylation reactions are powerful tools for the late-stage functionalization of heterocyclic compounds, and their application to the benzofuran scaffold could lead to the synthesis of a wide range of novel derivatives mdpi.com. The development of new catalytic systems for the synthesis of the benzofuran core is also an active area of research jocpr.comnih.gov. Mechanistic studies of these new reactions will be essential for understanding the underlying principles and for optimizing the reaction conditions. The insights gained from these studies could lead to the discovery of new and unexpected reactivity for this compound and related compounds.

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Identify methyl groups (δ 2.3–2.5 ppm for aromatic methyl; δ 1.2–1.4 ppm for ester methyl) and benzofuran protons (δ 6.8–7.5 ppm) .
    • ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and benzofuran carbons (δ 110–160 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~298.3 g/mol) .
  • IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and benzofuran C-O-C (~1250 cm⁻¹) .

Basic: What preliminary biological screening assays are appropriate for assessing bioactivity?

Q. Methodological Answer :

  • Antimicrobial Activity :
    • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Enzyme Inhibition :
    • Cytochrome P450 Assays : Fluorescence-based screening to evaluate metabolic interactions .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to determine IC₅₀ values .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., COX-2) or receptors (e.g., GPCRs). Focus on the benzofuran core and methyl groups for hydrophobic interactions .
  • DFT Calculations : Gaussian 09 to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for reactivity predictions .
  • MD Simulations : GROMACS to study stability of ligand-target complexes over 100 ns trajectories .

Advanced: What strategies resolve contradictions in spectral data during structural elucidation?

Q. Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., distinguishing benzofuran C3 and C7 protons) .
  • X-ray Crystallography : Resolve stereochemical ambiguities; compare experimental vs. calculated powder XRD patterns .
  • Isotopic Labeling : Use ¹³C-labeled intermediates to track carbon connectivity in complex spectra .

Advanced: How do structural modifications at the 3-methylphenyl group influence pharmacological activity?

Q. Methodological Answer :

  • Electron-Donating Groups (e.g., -OCH₃) : Enhance binding to serotonin receptors via hydrogen bonding .
  • Electron-Withdrawing Groups (e.g., -NO₂) : Increase metabolic stability but reduce solubility .
  • Halogen Substitution (e.g., -Cl) : Improve antimicrobial potency by enhancing membrane penetration .
    SAR Workflow :

Synthesize derivatives via Suzuki-Miyaura coupling .

Test in parallel assays (e.g., enzyme inhibition, cytotoxicity).

Correlate substituent effects with logP and pKa values .

Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?

Q. Methodological Answer :

  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .
  • Reactor Design : Use continuous flow systems to control exothermic reactions (e.g., esterification) .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Advanced: How to analyze reaction kinetics and mechanisms for key synthetic steps?

Q. Methodological Answer :

  • In Situ Monitoring : ReactIR tracks ester carbonyl formation (1720 cm⁻¹) to determine rate constants .
  • Kinetic Modeling : Fit time-course data to a second-order rate law for coupling reactions .
  • Isotope Effects : Use deuterated solvents (e.g., D₂O) to identify rate-limiting steps in cyclization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.